

A Comparative Guide to A2A Receptor Agonists: GW 328267 in Focus

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Compound of Interest

Compound Name: GW 328267

Cat. No.: B1672457

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adenosine A2A receptor agonist **GW 328267** with other notable A2A agonists, including CGS 21680, Regadenoson, and UK-432,097. The information is intended to support research and development efforts in the field of A2A receptor-targeted therapeutics by presenting key performance data, experimental methodologies, and an overview of the relevant signaling pathway.

Quantitative Performance Comparison

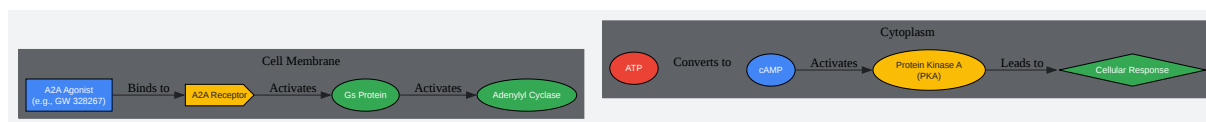
The following tables summarize the binding affinity (K_i) and functional potency (EC₅₀) of **GW 328267** and other selected A2A receptor agonists. These values are crucial indicators of a compound's interaction with the A2A receptor and its potential therapeutic efficacy.

Compound	Receptor Binding Affinity (K _i)	Source
GW 328267	Not explicitly found in search results	
CGS 21680	27 nM[1][2][3][4]	Human A2A Receptor
Regadenoson	1.1–1.73 μM[5] (human A2A)	Human A2A Receptor
UK-432,097	4.75 nM[6]	Human A2AAR-T4L-ΔC

Compound	Functional Potency (EC50)	Source
GW 328267	882 nM (GTPyS binding assay)[7]	Human Adenosine A1 Receptor in CHO cells
CGS 21680	1.48-180 nM	Not specified
110 nM (cAMP formation)[1][2]	Striatal slices	
3.25 ± 1.22 nM (cAMP accumulation)[6]	CHO cells expressing human WT A2AAR	
Regadenoson	6.4 ± 1.2 nM[8]	Not specified
12.3 ng/mL (heart rate increase)[9]	Healthy male volunteers	
UK-432,097	0.66 nM (cAMP accumulation) [10]	CHO cells expressing human WT A2AAR
0.66 ± 0.19 nM (cAMP accumulation)[6]	CHO cells expressing human WT A2AAR	

A2A Receptor Signaling Pathway

Activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is primarily coupled to a stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.



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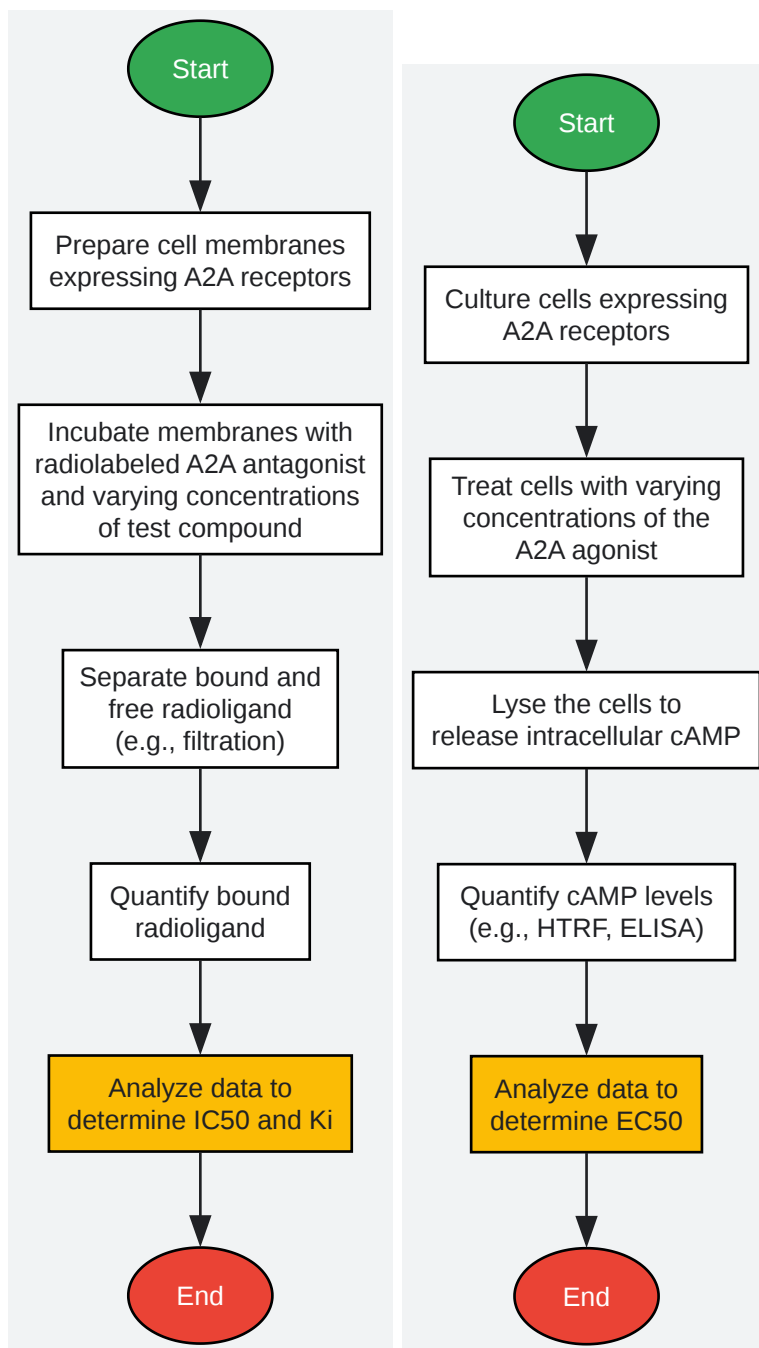
Figure 1: A2A receptor signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to characterize A2A receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for the A2A receptor.



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